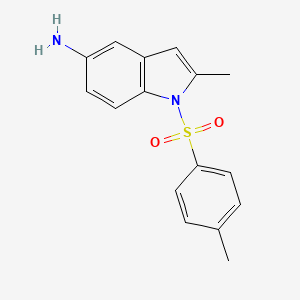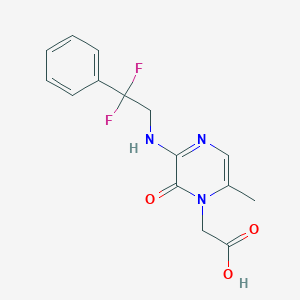
3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazinone core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.
Introduction of the 2,2-Difluoro-2-phenylethylamino Group: This step involves the nucleophilic substitution reaction where a difluorophenylethylamine derivative reacts with the pyrazinone core under basic conditions.
Addition of the Hydroxycarbonylmethyl Group: The hydroxycarbonylmethyl group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.
Methylation: The final step involves the methylation of the pyrazinone core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazine
- 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyridine
- 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrimidine
Uniqueness
3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone is unique due to its specific combination of functional groups and the pyrazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
454483-97-7 |
|---|---|
Formule moléculaire |
C15H15F2N3O3 |
Poids moléculaire |
323.29 g/mol |
Nom IUPAC |
2-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H15F2N3O3/c1-10-7-18-13(14(23)20(10)8-12(21)22)19-9-15(16,17)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,18,19)(H,21,22) |
Clé InChI |
ZGJNOOLKFXMTDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=O)N1CC(=O)O)NCC(C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


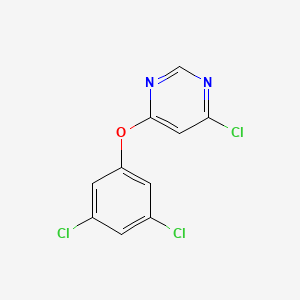

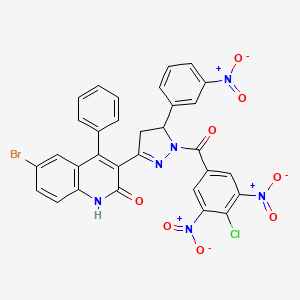
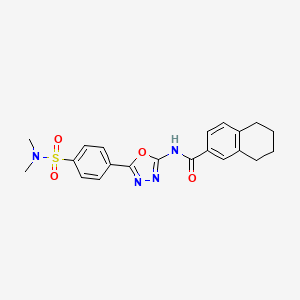
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)
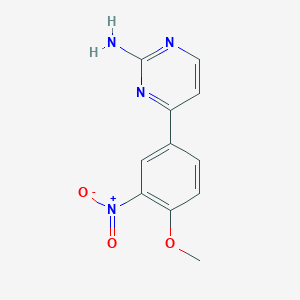
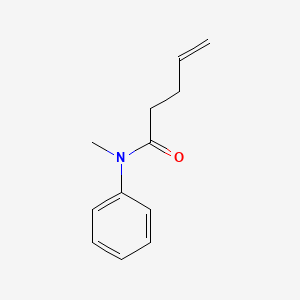
![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)
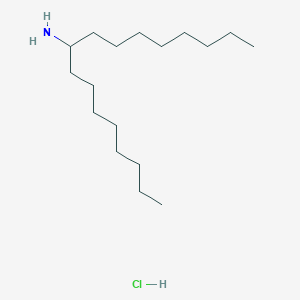

![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
